molecular formula C12H14F2N2O B1464918 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one CAS No. 1072876-84-6

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one

Cat. No. B1464918
M. Wt: 240.25 g/mol
InChI Key: FDMVIOYRDQIFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one (DFPE) is a synthetic molecule that has been studied for its potential application in various scientific research applications. DFPE has been shown to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of certain drugs, as well as for the development of new drugs. It has also been studied for its potential use as a therapeutic agent in the treatment of certain diseases. Additionally, 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one has been used in the study of enzyme inhibition, as well as in the study of chemical reactions and catalysts.

Mechanism Of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is thought that 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one binds to the active site of the enzyme, blocking the enzyme’s active site and preventing the enzyme from catalyzing its reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one have been studied in animal models. It has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of pro-inflammatory cytokines. Additionally, 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one has been shown to have anti-tumor effects, as well as to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively nontoxic and has been shown to have a number of therapeutic effects. However, one of the main limitations is that the exact mechanism of action is not fully understood, making it difficult to predict the effects of the compound in certain situations.

Future Directions

There are a number of potential future directions for the study of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one. One potential direction is to further explore the mechanism of action of the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one, such as its use in the treatment of certain diseases. Additionally, further research could be conducted to explore the potential use of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one as an enzyme inhibitor, as well as its potential use in the development of new drugs. Finally, further research could be conducted to explore the potential side effects of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one, as well as to explore the potential toxicity of the compound.

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMVIOYRDQIFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 6
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.